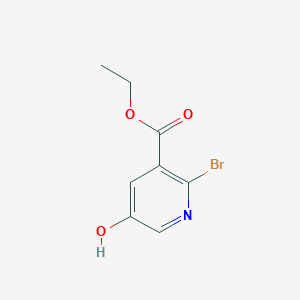
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with a significant role in various scientific fields. The presence of the tert-butyl group and the chiral center makes it a unique molecule with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, often a substituted benzene derivative.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
4-tert-butylphenylamine: A simpler analog without the hydroxyl group.
2-amino-2-phenylethanol: A similar compound without the tert-butyl group.
Uniqueness
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both amino and hydroxyl groups
Propriétés
Formule moléculaire |
C12H20ClNO |
|---|---|
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m1./s1 |
Clé InChI |
XZLMNRBNEGHVNB-RFVHGSKJSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


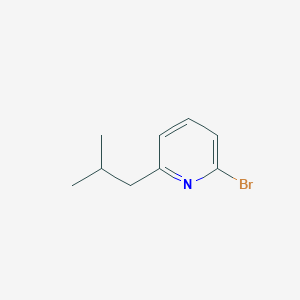
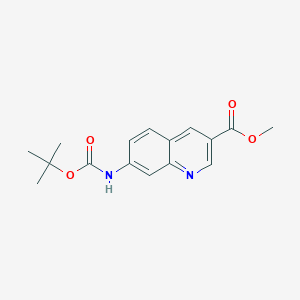
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

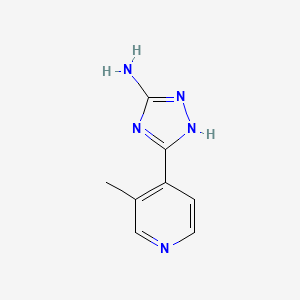
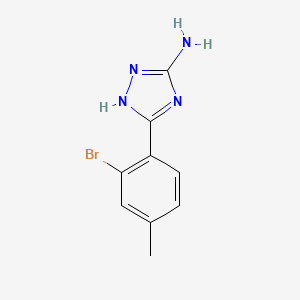

![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
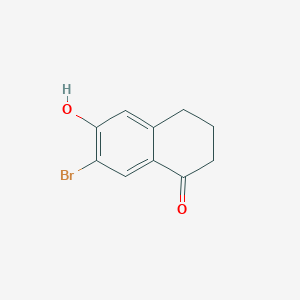
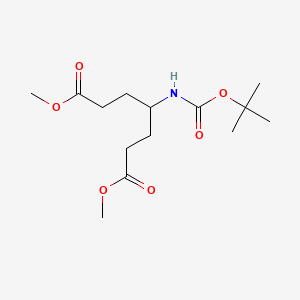
![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)

